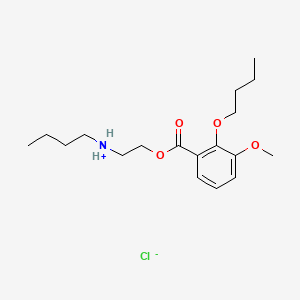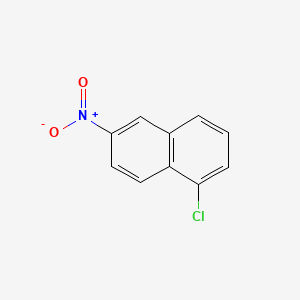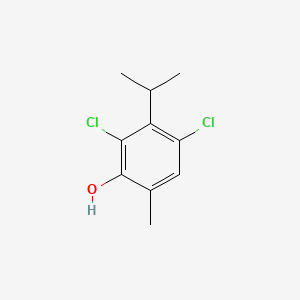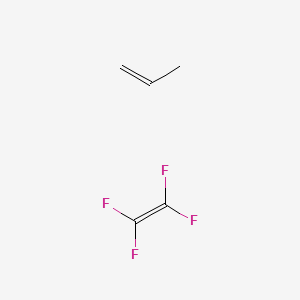
Prop-1-ene;1,1,2,2-tetrafluoroethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-1-ene;1,1,2,2-tetrafluoroethene is a chemical compound that combines the properties of both propene and tetrafluoroethene. Propene, also known as propylene, is a colorless gas with a faint petroleum-like odor, commonly used in the production of polypropylene. Tetrafluoroethene, on the other hand, is a fluorinated hydrocarbon used primarily in the production of polytetrafluoroethylene (PTFE), commonly known as Teflon. The combination of these two compounds results in a unique chemical with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-1-ene;1,1,2,2-tetrafluoroethene can be achieved through various methods. One common approach involves the halogenation of prop-1-ene-1,3-sultone to obtain the desired compound . Another method involves the preparation of 1,1,2,2-tetrafluoroethyl-2,2,2-trifluoroethyl ether in a two-step process, which includes the preparation of a solid composite catalyst followed by the reaction with propene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of high-pressure reactors and specialized catalysts to ensure efficient and high-yield production. The exact methods and conditions can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Prop-1-ene;1,1,2,2-tetrafluoroethene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens (chlorine, bromine, fluorine), hydrogen, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome and yield of the reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various fluorinated organic compounds, while substitution reactions can yield a range of derivatives with different functional groups.
Scientific Research Applications
Prop-1-ene;1,1,2,2-tetrafluoroethene has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in biological systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic applications and as a component in drug delivery systems.
Industry: Utilized in the production of specialized polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of Prop-1-ene;1,1,2,2-tetrafluoroethene involves its interaction with various molecular targets and pathways. For example, in the context of lithium-ion batteries, the compound can form a solid electrolyte interphase (SEI) on the graphite anode, preventing co-intercalation of propylene carbonate and enhancing battery stability . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Prop-1-ene;1,1,2,2-tetrafluoroethene can be compared with other similar compounds, such as:
Prop-1-ene-1,3-sultone: A sulfur-containing additive used in lithium-ion batteries.
1,4-butane sultone: Another sulfur-containing additive with similar applications.
Prop-2-en-1-one: A compound with similar structural features but different chemical properties.
The uniqueness of this compound lies in its combination of fluorinated and hydrocarbon components, which impart distinct chemical and physical properties.
Properties
CAS No. |
27029-05-6 |
|---|---|
Molecular Formula |
C5H6F4 |
Molecular Weight |
142.09 g/mol |
IUPAC Name |
prop-1-ene;1,1,2,2-tetrafluoroethene |
InChI |
InChI=1S/C3H6.C2F4/c1-3-2;3-1(4)2(5)6/h3H,1H2,2H3; |
InChI Key |
XIUFWXXRTPHHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C.C(=C(F)F)(F)F |
Related CAS |
27029-05-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)
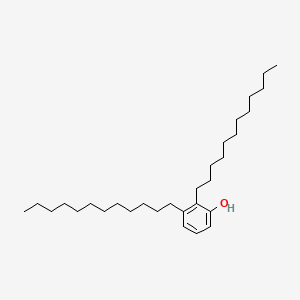
![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)
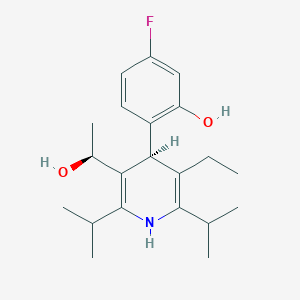
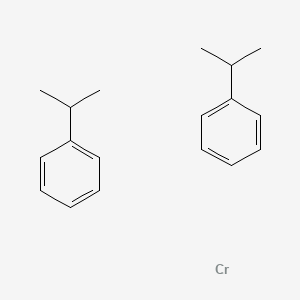
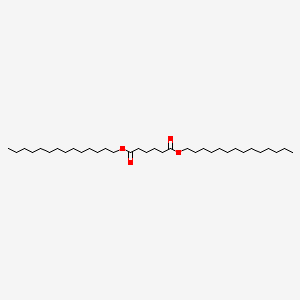
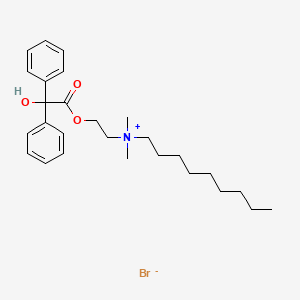
![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)
